molecular formula C22H26N2O4 B1666748 Akuammine CAS No. 3512-87-6

Akuammine

Cat. No.: B1666748
CAS No.: 3512-87-6
M. Wt: 382.5 g/mol
InChI Key: YILKZADAWNUTTB-QLWRWLBVSA-N
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Chemical Reactions Analysis

Akuammine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Akuammine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an opioid agonist with low affinity, selectively targeting the mu-opioid receptor . This interaction can block pain signals and provide analgesic effects. Additionally, this compound has antimalarial activity, although the exact molecular targets and pathways involved in this activity are not fully understood .

Comparison with Similar Compounds

Akuammine is structurally related to several other indole alkaloids, including:

What sets this compound apart is its unique combination of opioid receptor affinity and antimalarial activity, making it a compound of interest for both medicinal and scientific research .

Properties

CAS No.

3512-87-6

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1

InChI Key

YILKZADAWNUTTB-QLWRWLBVSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C

SMILES

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C

Canonical SMILES

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akuammine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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